(R)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride (R)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15974402
InChI: InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(2)11(9,10)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71 g/mol

(R)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride

CAS No.:

Cat. No.: VC15974402

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,4-Dimethyl-1,2,5-thiadiazepane 1,1-dioxide hydrochloride -

Specification

Molecular Formula C6H15ClN2O2S
Molecular Weight 214.71 g/mol
IUPAC Name (4R)-2,4-dimethyl-1,2,5-thiadiazepane 1,1-dioxide;hydrochloride
Standard InChI InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(2)11(9,10)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1
Standard InChI Key PWIFBWJZLFELQK-FYZOBXCZSA-N
Isomeric SMILES C[C@@H]1CN(S(=O)(=O)CCN1)C.Cl
Canonical SMILES CC1CN(S(=O)(=O)CCN1)C.Cl

Introduction

Structural Characteristics and Stereochemistry

Core Architecture

The thiadiazepane ring system consists of a seven-membered saturated heterocycle containing one sulfur and two nitrogen atoms. In (R)-2,4-dimethyl-1,2,5-thiadiazepane 1,1-dioxide, the sulfur atom at position 1 is oxidized to a sulfone (1,1-dioxide), while methyl groups occupy positions 2 and 4. The (R)-stereochemistry at the 2-position methyl group introduces chirality, influencing molecular interactions and pharmacological behavior .

Table 1: Key Structural Features

FeatureDescription
Ring system1,2,5-Thiadiazepane (7-membered: S at 1, N at 2 and 5)
Substituents- 2-(R)-methyl
- 4-methyl
- 1,1-dioxide sulfone
Molecular formulaC₆H₁₃N₂O₂S·HCl
Molecular weight229.71 g/mol (calculated)

Stereochemical Considerations

The (R)-configuration at position 2 is critical for asymmetric synthesis and target binding. Chiral auxiliaries, such as (R)-2-methylpropane-2-sulfinamide, have been employed in analogous syntheses to control stereochemistry . X-ray crystallography of related compounds confirms that pseudoaxial orientations of substituents can stabilize bioactive conformations through intramolecular hydrogen bonding .

Synthesis and Manufacturing Processes

Ring Formation Strategies

Synthesis of thiadiazepane derivatives typically involves cyclization reactions. For example, cyclo-condensation of o-phenylenediamine with malononitrile derivatives under acidic conditions yields benzodiazepine analogs, which can be adapted for thiadiazepane synthesis . In the case of 1,1-dioxide systems, oxidation of thiadiazepane precursors with peroxides or catalytic methods introduces the sulfone group .

Chiral Induction

The (R)-configuration is achieved using enantioselective methods. A demonstrated approach involves titanium(IV)-mediated imine formation with (R)-sulfinamide auxiliaries, followed by ring-closing metathesis or cyclization . For instance, reaction of a chiral sulfinamide intermediate with thiourea derivatives under basic conditions can yield the desired thiadiazepane core .

Scheme 1: Hypothetical Synthesis Pathway

  • Chiral imine formation: (R)-2-methylpropane-2-sulfinamide + ketone → chiral imine intermediate .

  • Cyclization: Treatment with sulfur-containing nucleophiles (e.g., thiourea) forms the thiadiazepane ring .

  • Oxidation: Hydrogen peroxide or mCPBA oxidizes sulfur to sulfone .

  • Salt formation: Reaction with HCl yields the hydrochloride salt .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. The sulfone group increases polarity, while methyl substituents contribute to lipophilicity (predicted XLogP3 ≈ 0.5–1.2) . Stability studies of related compounds suggest sensitivity to strong acids/bases and light, necessitating storage at 2–8°C under inert atmosphere .

Spectral Characterization

  • ¹H NMR: Methyl groups appear as singlets (δ 1.2–1.4 ppm). Protons adjacent to sulfone resonate downfield (δ 3.0–4.0 ppm) .

  • IR: Strong S=O stretches at 1150–1300 cm⁻¹ .

  • MS: Molecular ion peak at m/z 229.71 (M+H⁺) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator